14-Octacosanol is predominantly sourced from plant materials, particularly from the epicuticular waxes of sugar cane and other grains. It has been identified as a major component of policosanol, a natural mixture of fatty alcohols extracted from sugar cane wax, where it constitutes approximately 60-70% . In terms of chemical classification, it belongs to the group of long-chain primary fatty alcohols, which are aliphatic compounds with significant applications in nutraceuticals and functional foods .
The synthesis of 14-octacosanol can be achieved through several methods:
The extraction process usually involves dissolving the plant wax in organic solvents followed by filtration and concentration to obtain the desired fatty alcohols. Synthetic methods may involve more complex organic chemistry techniques requiring careful control of reaction conditions to ensure high yields and purity .
The molecular formula for 14-octacosanol is , indicating it contains 28 carbon atoms, 58 hydrogen atoms, and one oxygen atom. The structural representation can be described as follows:
This structure features a long hydrophobic carbon chain with a terminal hydroxyl group (-OH), which contributes to its solubility characteristics in organic solvents but renders it insoluble in water .
14-Octacosanol participates in various chemical reactions typical of primary alcohols:
These reactions are significant for modifying the compound's properties for specific applications in pharmaceuticals and nutraceuticals .
The mechanism by which 14-octacosanol exerts its effects on human health primarily involves its impact on lipid metabolism. Research indicates that it may inhibit cholesterol biosynthesis through mechanisms similar to those observed with statins, although it does not directly inhibit HMG-CoA reductase like traditional cholesterol-lowering medications .
Additionally, studies suggest that 14-octacosanol may enhance oxygen utilization during physical exertion, contributing to improved exercise performance by increasing stamina and reducing fatigue . Its potential neuroprotective effects are also being explored in relation to conditions such as Parkinson's disease .
These properties contribute to its applications in various formulations where stability and solubility are crucial considerations .
14-Octacosanol has garnered attention for its potential applications in several fields:
Research continues into its broader applications within health sciences, particularly regarding its effects on lipid profiles and physical performance enhancement .
Octacosanol (C₂₈H₅₇OH), the primary constituent of policosanol, suppresses hepatic cholesterol synthesis by modulating 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase activity. Unlike statins, which directly inhibit HMG-CoA reductase, octacosanol reduces the enzyme's expression by downregulating sterol regulatory element-binding protein 2 (SREBP-2), a transcription factor governing genes in cholesterol biosynthesis. In high-fat diet (HFD)-fed mice, octacosanol supplementation (100 mg/kg/day) significantly decreased SREBP-2 levels by 25% (p < 0.05), concomitant with a 30% reduction in plasma total cholesterol [1] [4]. Gene expression analysis revealed that octacosanol downregulates critical enzymes in the mevalonate pathway, including farnesyl-diphosphate farnesyltransferase 1 (FDFT1) and lanosterol synthase (LSS), thereby limiting cholesterol precursor synthesis [4]. In vitro studies in cultured fibroblasts demonstrated that octacosanol metabolites inhibit cholesterol synthesis at steps preceding mevalonate formation, confirming its upstream regulatory role [5].
Table 1: Effects of Octacosanol on Cholesterol Biosynthesis Pathway
| Target Molecule | Change | Biological Consequence | Study Model |
|---|---|---|---|
| HMG-CoA reductase | ↓ Activity | Reduced mevalonate production | Mouse hepatocytes [1] |
| SREBP-2 | ↓ 25% | Downregulated cholesterol synthesis genes | HFD-fed mice [4] |
| FDFT1 & LSS | ↓ Expression | Inhibition of post-squalene cholesterol steps | Cultured fibroblasts [5] |
Octacosanol enhances clearance of circulating low-density lipoprotein cholesterol (LDL-C) by upregulating hepatic LDL receptor (LDL-R) expression. In obese C57BL/6J mice, supplementation with lauric-acid-esterified octacosanol (LEO) increased LDL-R protein levels by 1.24-fold (p < 0.05), accelerating receptor-mediated endocytosis of LDL particles [1] [4]. This mechanism operates independently of SREBP-2, which typically upregulates LDL-R in response to low intracellular cholesterol. Instead, octacosanol activates the Sirtuin 1 (SIRT1)/AMPK pathway, promoting LDL-R stability and recycling [1]. Clinical studies in dyslipidemic patients co-administered octacosanol and atorvastatin demonstrated restored physiological correlation between proprotein convertase subtilisin/kexin type 9 (PCSK9) and LDL-C (r = 0.409, p = 0.012), suggesting improved LDL-R functionality despite statin-induced PCSK9 elevation [9].
AMP-activated protein kinase (AMPK) serves as a central energy sensor mediating octacosanol’s lipid-lowering effects. Octacosanol phosphorylates AMPKα at Thr¹⁷² in hepatocytes, activating downstream pathways that inhibit acetyl-CoA carboxylase (ACC) via phosphorylation. In HFD-fed mice, octacosanol increased the p-ACC/ACC ratio by 1.42-fold (p < 0.05), reducing malonyl-CoA production and promoting fatty acid β-oxidation [1] [4]. Activated AMPK additionally suppresses SREBP-1c, a lipogenic transcription factor, lowering fatty acid synthase (FASN) expression by 0.78-fold [1] [3]. Furthermore, octacosanol-induced AMPK phosphorylation in brown adipose tissue (BAT) upregulates uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), enhancing thermogenesis and energy expenditure [3].
Table 2: AMPK-Dependent Metabolic Effects of Octacosanol
| AMPK Target | Effect | Metabolic Outcome | Tissue/Cell Type |
|---|---|---|---|
| ACC (phosphorylation) | ↑ 1.42-fold | Reduced lipogenesis; increased β-oxidation | Liver [1][4] |
| SREBP-1c | ↓ Nuclear translocation | Downregulation of FASN, ACC | Hepatocytes [1] |
| UCP1/PGC-1α | ↑ Expression | Enhanced thermogenesis | Brown adipose tissue [3] |
| FFA receptor 4 (FFAR4) | ↑ Expression | BAT activation; reduced adiposity | Adipocytes [3] |
Beyond lipid regulation, octacosanol exhibits antiplatelet properties by inhibiting thromboxane A₂ (TXA₂) synthesis, a potent platelet aggregator and vasoconstrictor. In vitro studies demonstrate that octacosanol reduces arachidonic acid metabolism by suppressing cyclooxygenase-1 (COX-1) activity, decreasing TXA₂ generation by >20% at pharmacologically relevant concentrations [2] [6]. This effect parallels aspirin’s mechanism but with reduced bleeding risk. Additionally, octacosanol modulates platelet membrane fluidity, impairing calcium ion mobilization and fibrinogen binding essential for aggregation [2]. In hyperlipidemic models, policosanol (containing 60–70% octacosanol) reduced platelet adhesion by 30% and increased bleeding time by 25%, confirming its antithrombotic potential without altering coagulation parameters [6].
CAS No.: 490-10-8
CAS No.: 1192-42-3
CAS No.:
CAS No.: 37734-05-7